molecular formula C21H22N2O2S2 B11523541 2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11523541
M. Wt: 398.5 g/mol
InChI Key: RJWDLXBZXOWUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dithiolo ring system

Preparation Methods

The synthesis of 2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via a cyclization reaction involving a suitable dithiol and a quinoline derivative.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline or dithiolo rings, using reagents such as halogens or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted quinoline and dithiolo derivatives.

Scientific Research Applications

2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities and mechanisms of action.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2,4-dimethoxy-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline include other quinoline derivatives and dithiolo-fused compounds. These compounds share structural similarities but may differ in their functional groups and overall properties. Examples include:

These compounds highlight the diversity within this class of molecules and underscore the unique properties of this compound.

Properties

Molecular Formula

C21H22N2O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2O2S2/c1-12-6-8-14-16(10-12)23-21(2,3)19-18(14)20(27-26-19)22-15-9-7-13(24-4)11-17(15)25-5/h6-11,23H,1-5H3

InChI Key

RJWDLXBZXOWUCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.